(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H183N35O29S/c1-60(2)42-82(106(171)145-83(43-61(3)4)107(172)142-81(36-41-184-14)101(166)131-54-94(162)140-88(117(182)183)44-62(5)6)139-93(161)53-132-102(167)89(56-155)149-98(163)65(11)136-103(168)78(25-19-38-128-118(122)123)138-92(160)55-133-113(178)95(63(7)8)152-115(180)97(67(13)157)153-111(176)87(49-72-52-127-59-135-72)148-109(174)85(46-69-30-34-74(159)35-31-69)146-105(170)80(26-20-39-129-119(124)125)143-112(177)91-27-21-40-154(91)116(181)90(57-156)150-99(164)66(12)137-114(179)96(64(9)10)151-110(175)86(48-71-51-126-58-134-71)147-104(169)79(24-17-18-37-120)141-108(173)84(45-68-28-32-73(158)33-29-68)144-100(165)76(121)47-70-50-130-77-23-16-15-22-75(70)77/h15-16,22-23,28-35,50-52,58-67,76,78-91,95-97,130,155-159H,17-21,24-27,36-49,53-57,120-121H2,1-14H3,(H,126,134)(H,127,135)(H,131,166)(H,132,167)(H,133,178)(H,136,168)(H,137,179)(H,138,160)(H,139,161)(H,140,162)(H,141,173)(H,142,172)(H,143,177)(H,144,165)(H,145,171)(H,146,170)(H,147,169)(H,148,174)(H,149,163)(H,150,164)(H,151,175)(H,152,180)(H,153,176)(H,182,183)(H4,122,123,128)(H4,124,125,129)/t65-,66-,67+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,95-,96-,97-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEYTZGYDLTNKF-IXEUOKQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H183N35O29S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2600.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Peptide and Protein Derivatives
Peptides and proteins often exhibit a wide range of biological activities, including:
- Enzyme Inhibition : Many peptide derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways.
- Receptor Agonism/Antagonism : Compounds similar to the one you mentioned may interact with various receptors (e.g., G-protein coupled receptors) to modulate physiological responses.
- Antimicrobial Activity : Certain peptide structures demonstrate antimicrobial properties, making them potential candidates for therapeutic applications.
Case Studies and Research Findings
-
Semaglutide :
- Mechanism : Semaglutide is a GLP-1 receptor agonist used for treating type 2 diabetes. Its structure allows it to resist degradation, providing prolonged activity in the bloodstream.
- Biological Activity : It enhances insulin secretion and inhibits glucagon release, thereby lowering blood glucose levels .
-
Itraconazole Analogues :
- Study Findings : Research on itraconazole analogues revealed their antiangiogenic properties and effects on endothelial cell proliferation through inhibition of specific signaling pathways (e.g., mTOR pathway). The structural modifications of these analogues significantly influenced their biological activity .
- N6-Succinyl Adenosine :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in determining how structural changes in compounds affect their biological activity:
- Side Chain Modifications : The potency of various analogues often correlates with specific modifications in their side chains. For example, increasing the carbon chain length or introducing branching can enhance interactions with target proteins or receptors .
- Functional Group Importance : The presence of functional groups like hydroxyls or amino groups can significantly alter the compound's solubility and binding affinity to biological targets.
Comparison of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
The intricate structure of this compound indicates potential use in drug development, particularly for conditions requiring targeted therapies.
Anticancer Activity:
Research has shown that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of complex cyclic structures have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific amino acid sequences and modifications could enhance the selectivity and efficacy of anticancer agents.
Neuroprotective Effects:
Certain peptides derived from similar frameworks are under investigation for neuroprotective properties, particularly in neurodegenerative diseases. These compounds may modulate pathways involved in neuronal survival and regeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Biochemical Research
This compound's structure allows it to serve as a valuable tool in biochemical research, especially in studying protein interactions and cellular mechanisms.
Peptide Synthesis:
The complexity of the compound suggests its utility in synthesizing peptide libraries for high-throughput screening. Such libraries can be employed to identify novel ligands for receptors or enzymes, facilitating drug discovery processes .
Mechanistic Studies:
Due to its multiple functional groups, this compound can be utilized to probe various biological pathways. Researchers can modify specific segments to study their effects on cellular signaling or metabolic pathways, thus providing insights into fundamental biological processes .
Therapeutic Delivery Systems
The multi-functional nature of this compound makes it suitable for incorporation into drug delivery systems.
Nanocarrier Development:
Nanoparticles functionalized with such complex peptides can enhance the solubility and bioavailability of poorly soluble drugs. The peptide's ability to interact with biological membranes may facilitate targeted delivery to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .
Hydrogel Formulations:
Research indicates that similar compounds can be integrated into hydrogel matrices for controlled drug release applications. This could be particularly beneficial in regenerative medicine, where sustained release of growth factors or drugs is essential for tissue engineering .
Comparison with Similar Compounds
2. Bioactive Natural Products
- Herbarin (): An endophyte-derived alkaloid with anti-inflammatory activity (IC50 of 0.5 µM against NO inhibition). Unlike Compound X, herbarin is a small molecule (~300 Da) with a defined mechanism, highlighting the trade-off between molecular complexity and druggability .
- Yacon Fructooligosaccharides (FOS) (): While chemically distinct (carbohydrates vs. peptide), FOS exemplify how structural features (e.g., prebiotic β-glycosidic bonds) dictate bioactivity. Compound X’s guanidine and imidazole groups may similarly enable interactions with enzymes or receptors .
3. Prophetic vs. Validated Compounds
Compound X’s lack of experimental data contrasts with validated compounds like gabapentin analogs (), where structural modifications (e.g., lactam formation) directly correlate with enhanced bioactivity. Prophetic compounds often prioritize patentability over feasibility, whereas peer-reviewed studies emphasize synthetic routes and dose-response relationships .
Data Table: Key Comparative Features
*Estimated based on residue count and functional groups.
Research Findings and Gaps
Synthetic Feasibility : Compound X’s branched structure poses significant synthesis challenges compared to linear peptides (e.g., OP-828). Microwave-assisted synthesis (as in ) or solid-phase peptide synthesis may be required but are untested .
However, without IC50 or binding assays, these remain speculative .
Prophetic Limitations : Unlike herbarin or gabapentin analogs, Compound X’s patent-like description lacks pharmacokinetic data (e.g., solubility, stability), critical for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
